2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 4-methoxyphenyl substituent on the pyrrolidinone ring and an N-(methylethyl) (isopropyl) acetamide moiety. The 4-methoxyphenyl group likely enhances lipophilicity and modulates electronic properties, while the isopropyl acetamide substituent may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-15(2)24-21(28)14-27-20-7-5-4-6-19(20)25-23(27)16-12-22(29)26(13-16)17-8-10-18(30-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPULSZPCXBQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the realms of cancer treatment and modulation of neurological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N4O4 , with a molecular weight of approximately 368.393 g/mol . The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Research indicates that compounds with a similar structure may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The inhibition of HDACs can lead to:
- Altered Gene Expression : Changes in gene expression profiles associated with cancer progression.
- Apoptosis Induction : Enhanced programmed cell death in tumor cells.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems that could benefit neurological disorders.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Effects | Inhibition of tumor growth in various cancer cell lines through HDAC inhibition. |
| Neurological Benefits | Potential modulation of neurotransmitter receptors, impacting mood and cognition. |
| Anti-inflammatory | Possible reduction in inflammatory markers due to its interaction with specific pathways. |
Case Studies and Research Findings
-
Anticancer Activity :
A study demonstrated that similar compounds exhibited significant cytotoxic effects on human cancer cell lines, leading to reduced viability and increased apoptosis rates. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. -
Neurological Applications :
Research has shown that compounds related to the target structure can interact with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. In vitro studies indicated that these compounds could enhance serotonin signaling pathways. -
Inflammation Modulation :
Preliminary studies indicated that the compound might reduce levels of pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli, suggesting a role in managing autoimmune conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12)
- Substituents: 3-Methylphenyl on pyrrolidinone; acetohydrazide with a methylpropylidene group.
- Yield : 65%; Melting Point : 194–195°C; Molecular Weight : 418 (MS data).
- Key Difference: The 3-methylphenyl group (vs. The hydrazide moiety may decrease metabolic stability compared to the acetamide in the target compound .
2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-isopropyl-N-phenylacetamide
- Substituents: 4-Ethoxyphenyl on pyrrolidinone; N-isopropyl-N-phenyl acetamide.
- The dual N-isopropyl and N-phenyl substituents on the acetamide may enhance receptor selectivity but reduce solubility .
Analogues with Varying Heterocyclic Cores
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Core Structure: Benzothiazole instead of benzimidazole; lacks pyrrolidinone.
- Key Difference: The benzothiazole core and absence of the pyrrolidinone ring suggest divergent pharmacological targets. The 4-methoxyphenyl acetamide moiety is retained, but the heterocyclic change likely alters electronic properties and bioavailability .
Agrochemical Analogues
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Substituents : Chloroacetamide with dimethylphenyl and isopropyl groups.
- Use : Herbicide.
- Key Difference: The chloroacetamide backbone and lack of benzimidazole/pyrrolidinone highlight its application in agriculture rather than pharmaceuticals. The isopropyl group is shared with the target compound but in a simpler scaffold .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The N-(methylethyl) acetamide in the target compound may offer improved stability over hydrazide derivatives (e.g., Compound 12) due to reduced susceptibility to hydrolysis .
- Selectivity : Dual N-substituents in ’s analogue (N-isopropyl-N-phenyl) suggest a trade-off between receptor selectivity and solubility, a consideration for optimizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
